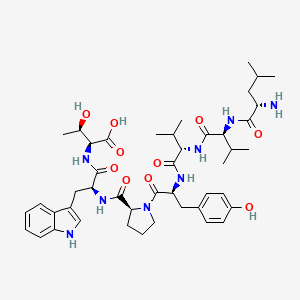

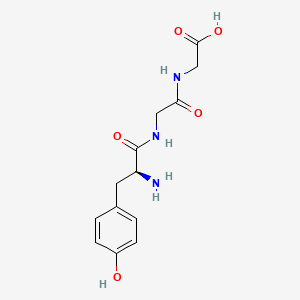

酪氨酸-甘氨酸-甘氨酸

描述

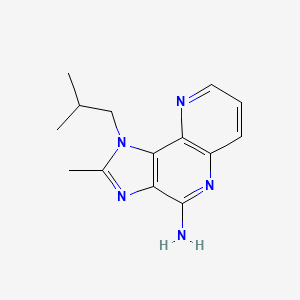

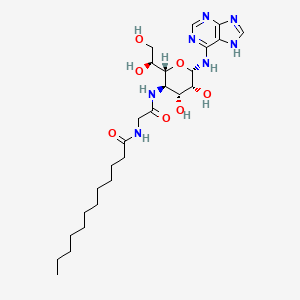

IMREG-1 是一种源自人白细胞透析液的低分子量亚级分。 它已被证明可增强细胞介导的免疫力,目前正在进行临床评估,作为艾滋病相关综合征患者的免疫支持剂 。 该化合物含有免疫活性肽,例如酪氨酸甘氨酸和酪氨酸甘氨酰甘氨酸,它们已被证明会影响免疫系统 .

科学研究应用

IMREG-1 由于其免疫调节特性而被广泛研究。 它在增强细胞介导的免疫力方面显示出潜力,尤其是在艾滋病相关综合征患者中 。 据报道,该化合物可加速和增强迟发型超敏反应,增强淋巴因子生成,并改善对回忆抗原的免疫反应 。 此外,IMREG-1 还因其在治疗慢性粘膜皮肤念珠菌病和其他免疫疾病方面的潜力而受到评估 .

作用机制

IMREG-1 的作用机制涉及其增强细胞介导的免疫力的能力。 该化合物包含酪氨酸甘氨酸和酪氨酸甘氨酰甘氨酸等肽,它们是其免疫活性的原因 。 这些肽增强迟发型超敏反应,并增强淋巴因子对抗原或有丝分裂原刺激的产生 。 涉及的分子靶标和途径包括 T 辅助细胞的活化以及细胞因子如白介素-2 和 γ 干扰素的产生 .

生化分析

Biochemical Properties

Tyr-gly-gly plays a significant role in biochemical reactions. It is involved in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Tyr-gly-gly is also susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity . They have been ascribed to the cooperative effect of a number of properties, including their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit the lipid oxidation .

Molecular Mechanism

The molecular mechanism of Tyr-gly-gly is complex and involves interactions with various biomolecules. For instance, Tyr-gly-gly has been found to inhibit angiotensin I-converting enzyme (ACE), demonstrating excellent inhibitory activity against ACE . This inhibition is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .

Temporal Effects in Laboratory Settings

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially change over time depending on the stability and degradation of the peptide.

Dosage Effects in Animal Models

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially vary with different dosages.

Metabolic Pathways

Tyr-gly-gly is involved in the metabolic pathways of endogenous opioid peptides . It is produced by the cleavage of the Tyr-Gly bond at its own C-terminus, commonly in the sequence -Tyr-Xaa-Val-Gly-|-Gly, in the processing of the potyviral polyprotein .

Transport and Distribution

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially be transported and distributed within cells and tissues.

Subcellular Localization

It is known that Tyr-gly-gly and similar peptides can have antioxidant capacity , which could potentially be localized in specific compartments or organelles within the cell.

准备方法

IMREG-1 由从健康个体获得的白细胞透析液制备。制备过程涉及两步反相高效液相色谱 (HPLC) 分馏。 最初,通过对人白细胞提取物进行透析以获得 3500 分子量膜的亚级分 。 然后将 IMREG-1 制剂重新溶解在 0.1% 的三氟乙酸水溶液中,并在特定条件下进行色谱分离 .

化学反应分析

IMREG-1 经历各种化学反应,主要涉及其肽成分。 已知该化合物可增强对回忆抗原的迟发型超敏反应,并增强淋巴因子对抗原或有丝分裂原刺激的产生 。 这些反应产生的主要产物包括细胞因子,例如白介素-2 和 γ 干扰素 .

相似化合物的比较

属性

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINQLBHPIQYHN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-69-8 | |

| Record name | Tyrosyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-TYROSYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

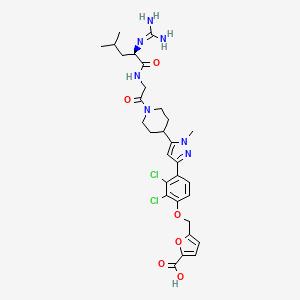

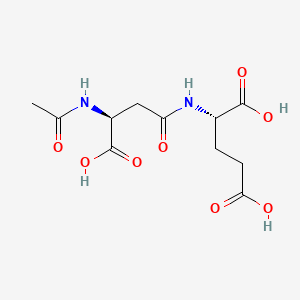

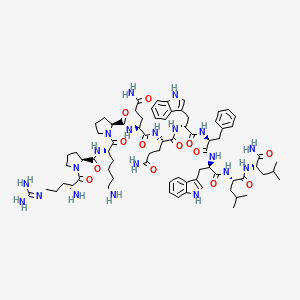

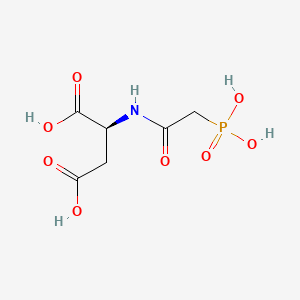

Feasible Synthetic Routes

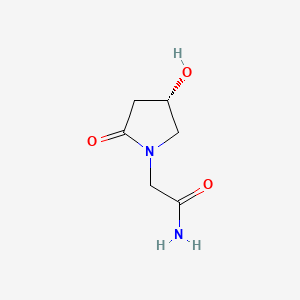

Q1: What is the origin of Tyr-Gly-Gly in the brain?

A1: Tyr-Gly-Gly originates from the enzymatic breakdown of enkephalins, specifically by the action of enkephalinase (EC 3.4.24.11). This enzyme cleaves enkephalins at the Gly3-Phe4 bond, releasing Tyr-Gly-Gly as a metabolite. []

Q2: How does the degradation of enkephalins into Tyr-Gly-Gly and other fragments relate to their function?

A3: The rapid degradation of enkephalins, including the formation of Tyr-Gly-Gly, is crucial for regulating their signaling activity. Enkephalins act as neurotransmitters and neuromodulators involved in pain perception, mood regulation, and other physiological processes. [] Their rapid turnover ensures precise control over their signaling duration and prevents overstimulation of opioid receptors.

Q3: What is the significance of using Tyr-Gly-Gly levels as an index of enkephalin release?

A4: Measuring Tyr-Gly-Gly levels can serve as an indirect but valuable indicator of enkephalin activity in vivo. As an extraneuronal metabolite, Tyr-Gly-Gly’s levels are less influenced by neuronal reuptake or intracellular degradation, making it a more stable marker compared to enkephalins themselves. [, ] Studies using techniques like microdialysis coupled with HPLC have demonstrated the utility of monitoring Tyr-Gly-Gly to understand enkephalin dynamics in response to various stimuli or pharmacological interventions.

Q4: What is the molecular formula and weight of Tyr-Gly-Gly?

A4: The molecular formula of Tyr-Gly-Gly is C13H17N3O6. Its molecular weight is 311.3 g/mol.

Q5: Does Tyr-Gly-Gly have any characteristic spectroscopic properties that can be used for its identification and quantification?

A6: As a peptide, Tyr-Gly-Gly can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry. [] Its tyrosine residue allows for UV detection at around 280 nm.

Q6: Have there been studies looking into the chemical stability of Tyr-Gly-Gly under different conditions?

A7: While specific stability data for Tyr-Gly-Gly may be limited, its susceptibility to enzymatic degradation by aminopeptidases in vivo is well-documented. [] Chemically, it is likely to exhibit similar stability characteristics as other small peptides, being prone to hydrolysis under extreme pH or temperature conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。